The synthesis of (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has been described in several studies, highlighting various methods:
The molecular formula of (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is C₁₃H₁₅NO₃, with a molecular weight of approximately 233.263 g/mol. The structure features:
The compound exhibits chirality due to the presence of stereocenters at positions 1 and 4, contributing to its potential biological activity .
(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate can participate in various chemical reactions, including:
These reactions are significant for developing derivatives with enhanced pharmacological properties or different functionalities .
The mechanism of action for (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is not fully elucidated but can be inferred based on its structural features:
(1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate has several potential applications:
Bridged bicyclic frameworks represent a cornerstone of modern medicinal chemistry due to their unique three-dimensional architectures and tunable physicochemical properties. The bicyclo[2.2.1]heptane system—characterized by a [2.2.1] bridge index—forms a structurally rigid scaffold with defined stereochemistry and preferred exit vectors for substituent attachment. This framework exhibits substantial ring strain energy (approximately 30 kcal/mol in unsubstituted variants), which influences both synthetic accessibility and biological interactions [1]. The strain arises from deviations from ideal tetrahedral bond angles: internal bond angles within the norbornane-type structure are compressed to ~96°, significantly less than the standard sp³ angle of 109.5° [1]. This angular distortion creates distinctive electronic properties at bridgehead positions while maintaining sufficient stability for drug development applications. The spatial arrangement of functional groups in these systems enables precise three-dimensional positioning that often translates to enhanced target binding affinity and selectivity compared to flexible linear or monocyclic analogs. Furthermore, the high fraction of sp³-hybridized carbon atoms (Fsp³) improves aqueous solubility by disrupting crystal packing efficiency—a critical advantage in overcoming bioavailability challenges associated with planar aromatic systems [1] [7].
(1S,4S)-Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate serves as a sophisticated conformationally constrained morpholine surrogate designed to overcome intrinsic limitations of the parent heterocycle. Morpholine—a six-membered oxygen-nitrogen heterocycle—is ubiquitous in drug design but suffers from conformational flexibility and suboptimal metabolic stability due to potential N-oxidation pathways. The bicyclic isostere addresses these limitations through strategic structural modifications: (1) Replacement of morpholine’s flexible chair conformation with a locked bicyclic structure that reduces rotational entropy penalties upon target binding; (2) Incorporation of an endocyclic oxygen atom within a strained four-membered ring system, enhancing its hydrogen bond acceptor capability; and (3) Introduction of a bridgehead nitrogen that retains morpholine-like pKa characteristics (predicted pKa ~7.5) while offering stereochemically defined exit vectors for derivatization [6] [7]. The benzyloxycarbonyl (Cbz) protecting group provides synthetic versatility while contributing to the compound’s lipophilic balance (calculated LogP ≈1.7), facilitating membrane permeability—a critical attribute for central nervous system (CNS) targets where morpholine derivatives frequently appear [6] [8].
Table 1: Comparative Analysis of Morpholine and Its Bicyclic Isostere
Property | Morpholine | (1S,4S)-Bicyclic Isostere | Pharmacological Impact |
---|---|---|---|
Ring Size | 6-membered | Bicyclic [2.2.1] system | Reduced conformational flexibility |
N-H Bond Angle | ~109° | ~96° (bridgehead) | Enhanced stereoelectronic effects |
Calculated LogD₇.₄ | -0.3 | ~1.7 | Improved passive diffusion |
H-Bond Acceptor Strength | Moderate (O basicity) | Enhanced (strained ether) | Stronger target interactions |
Metabolic Vulnerability | N-Oxidation | Stable to CYP oxidation | Increased metabolic stability |
The strategic development of morpholine isosteres reflects medicinal chemistry’s ongoing pursuit of structural innovation to optimize drug-like properties. Early approaches (1980s–1990s) focused on monocyclic replacements such as piperazines, thiomorpholines, and tetrahydropyrans—modifications primarily targeting pKa modulation or solubility enhancement [6]. These efforts yielded clinically successful agents including the antidepressant reboxetine (N-ethyl morpholine derivative) and the neurokinin antagonist aprepitant [6]. However, limitations in conformational control persisted, prompting exploration of bicyclic constraints in the 2000s. Initial bicyclic morpholine surrogates employed octahydropyrrolo[1,2-a]pyrazine scaffolds, but these introduced excessive ring bulk and synthetic complexity [3]. The emergence of [2.2.1]-bicyclic frameworks—exemplified by (1S,4S)-benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate—represents a third-generation isostere design that balances conformational rigidity with synthetic accessibility. This evolution was accelerated by advances in asymmetric catalysis enabling enantioselective Diels-Alder reactions and reductive amination protocols critical for accessing chiral bridgehead nitrogen centers [1] [7]. Contemporary applications leverage these architectures to address persistent challenges in protease inhibitor design (e.g., HCV NS3/4A inhibitors) and kinase-targeted oncology therapeutics, where precise vector alignment compensates for acquired resistance mutations [3] [6].
CAS No.: 115268-43-4
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.: 2409072-20-2
CAS No.: 33381-42-9